molecular formula C13H14ClN3O2 B2499620 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride CAS No. 2044702-29-4

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride

Cat. No.: B2499620
CAS No.: 2044702-29-4
M. Wt: 279.72
InChI Key: YGFVUABWQMQJDI-UHFFFAOYSA-N
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Description

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bipyridine moiety, which is known for its coordination properties, and its amino acid derivative, which can interact with biological systems.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride typically involves the following steps:

  • Bipyridine Synthesis: The starting material, 2,2'-bipyridine, can be synthesized through the condensation of pyridine with acetaldehyde in the presence of a catalyst.

  • Amination: The bipyridine compound undergoes amination to introduce the amino group. This can be achieved using reagents such as ammonia or an amine source under specific reaction conditions.

  • Carboxylation: The amino group is then converted to a carboxylic acid group through carboxylation reactions, which can involve the use of carbon dioxide and a suitable catalyst.

  • Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as nitrates or nitro compounds.

  • Reduction Products: Reduced forms, such as amines or alcohols.

  • Substitution Products: Derivatives with different functional groups, such as halides or esters.

Scientific Research Applications

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride has several scientific research applications:

  • Chemistry: The compound can be used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

  • Biology: Its interaction with biological molecules can be explored for potential therapeutic applications, such as enzyme inhibition or modulation of biological pathways.

  • Medicine: The compound's biological activity can be investigated for its potential use in drug development, particularly in targeting specific diseases or conditions.

  • Industry: Its coordination properties can be utilized in industrial processes, such as catalysis or material synthesis.

Comparison with Similar Compounds

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride can be compared with other similar compounds, such as:

  • 2,2'-Bipyridine: A simpler bipyridine compound without the amino acid derivative.

  • N-(2-Pyridyl)glycine: A similar compound with a glycine derivative instead of an amino acid.

  • Bipyridyl-2-carboxylic acid: A compound with a carboxylic acid group directly attached to the bipyridine ring.

Uniqueness: The uniqueness of this compound lies in its combination of the bipyridine structure with an amino acid derivative, which provides both coordination properties and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2.ClH/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11;/h1-6,8,10H,7,14H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFVUABWQMQJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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